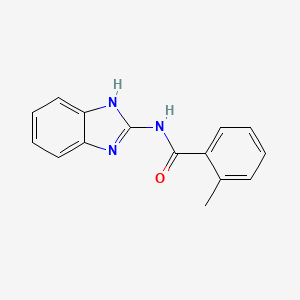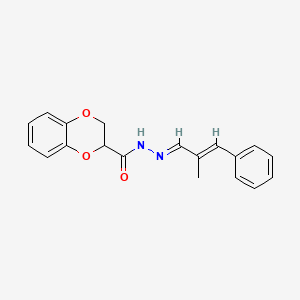
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine involves the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. This compound also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, it has been found to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential as an anticancer agent. However, its limitations include the need for further optimization of its synthesis method and the need for more in vivo studies to determine its efficacy and safety as a cancer therapy.
Direcciones Futuras
For the research on 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety as a cancer therapy in animal models. Additionally, the potential of this compound as a radio-sensitizer in cancer therapy should be explored.
Métodos De Síntesis
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine can be synthesized using various methods, including the condensation of 1,2-diphenylethylenediamine with pyrrole-2-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 1,2-diphenylethylenediamine with pyrrole-2-carboxylic acid in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine has shown promising results as an anticancer agent in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-8-16(9-4-1)21-14-15-22(17-10-5-2-6-11-17)19(21)18-12-7-13-20-18/h1-13,19-20H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCVHQJFIKTZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)

![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)


